molecular formula C5H8Cl3NO3S3 B1611802 S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate CAS No. 882739-46-0

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate

Cat. No.: B1611802
CAS No.: 882739-46-0
M. Wt: 332.7 g/mol
InChI Key: YLVMQHRVOAWREM-UHFFFAOYSA-N
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Description

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate (hereafter referred to by its systematic name) is a specialized reagent used in organic synthesis, particularly for introducing the 2,2,2-trichloroethoxysulfonyl (Tces) protecting group. This compound is synthesized via a two-step process:

Synthesis of 2,2,2-Trichloroethylsulfamate (24): Reaction of chlorosulfonyl isocyanate (CSI) yields the intermediate 24 with a 57% yield .

Formation of the Target Compound: Intermediate 24 is converted to this compound (25) in 89% yield, which is subsequently used to generate S-Methyl-N-(2,2,2-trichloroethoxysulfonyl)isothiourea (21) in 94% yield .

This reagent plays a critical role in preparing Tces-protected guanidines, which are valuable substrates for Rh-catalyzed C–H amination reactions (Scheme 4, ). The high yields and efficiency of its synthesis make it a practical tool for constructing complex nitrogen-containing molecules.

Properties

IUPAC Name

2,2,2-trichloroethyl N-[bis(methylsulfanyl)methylidene]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO3S3/c1-13-4(14-2)9-15(10,11)12-3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMQHRVOAWREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584892
Record name Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate
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URL https://comptox.epa.gov/dashboard/DTXSID20584892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882739-46-0
Record name Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate
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Preparation Methods

Synthesis of 2,2,2-Trichloroethylsulfamate

  • Starting Materials: Chlorosulfonyl isocyanate (CSI) and 2,2,2-trichloroethanol.
  • Reaction: Chlorosulfonyl isocyanate reacts with 2,2,2-trichloroethanol to form 2,2,2-trichloroethylsulfamate.
  • Yield: Approximately 57% under optimized conditions.
  • Notes: This step is critical as it introduces the trichloroethoxysulfonyl protecting group essential for subsequent transformations.

Formation of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate

  • Starting Material: 2,2,2-trichloroethylsulfamate.
  • Reaction: The sulfamate is treated with dimethyl dithiocarbamate or related sulfur nucleophiles to form the carbonimidodithionate structure.
  • Yield: High yield of approximately 89% reported.
  • Reaction Conditions: Typically carried out under controlled temperature (0-20°C) in anhydrous solvents such as dichloromethane.
  • Purification: Flash chromatography or recrystallization to obtain pure product.

Conversion to S-Methyl-N-(2,2,2-trichloroethoxysulfonyl)isothiourea

  • Starting Material: this compound.
  • Reaction: Selective methylation or substitution to yield the isothiourea derivative.
  • Yield: Around 94% yield achieved.
  • Application: This intermediate is useful for synthesizing protected arginine derivatives and nitrogen heterocycles via C-H amination catalyzed by rhodium complexes.

Experimental Data Summary

Step Compound Reaction Conditions Yield (%) Notes
1 2,2,2-Trichloroethylsulfamate CSI + 2,2,2-trichloroethanol, moderate temp 57 Key intermediate
2 This compound Reaction with dimethyl dithiocarbamate, 0-20°C, DCM 89 High purity achieved
3 S-Methyl-N-(2,2,2-trichloroethoxysulfonyl)isothiourea Methylation, mild conditions 94 Precursor for further functionalization

Reaction Conditions and Operational Notes

  • Solvents: Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve reactants.
  • Temperature Control: Maintaining low to ambient temperatures (0-20°C) is crucial for controlling reaction rates and minimizing side products.
  • Purification: Flash chromatography on silica gel is standard for isolating the desired products with high purity.
  • Safety: The compounds involved are hazardous; chlorosulfonyl isocyanate is corrosive and toxic, requiring strict handling protocols. The final product has hazard codes indicating corrosivity and requires storage at 2-8°C.

Research Findings and Applications

  • The synthetic method described allows for efficient access to the trichloroethoxysulfonyl-protected guanidine derivatives, which are valuable in peptide synthesis and medicinal chemistry.
  • The high yields and relatively straightforward reaction steps make this approach practical for laboratory-scale synthesis.
  • The intermediates and final products serve as key reagents in the synthesis of nitrogen-containing heterocycles via metal-catalyzed C-H amination, expanding their utility in complex molecule construction.

Chemical and Physical Properties (Summary)

Property Value
Molecular Formula C5H8Cl3NO3S3
Molecular Weight 332.68 g/mol
Melting Point 69-73 °C
Boiling Point (Predicted) 393.5 ± 52.0 °C
Density (Predicted) 1.62 ± 0.1 g/cm³
Storage Temperature 2-8 °C
Hazard Codes Corrosive (C)
Risk Statements 22 (Harmful if swallowed), 34 (Causes burns)

Chemical Reactions Analysis

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate has been studied for its potential applications in various scientific fields:

Organic Synthesis

The compound serves as a reactant in oxidative cyclization reactions , which are crucial for synthesizing complex organic molecules. Its ability to introduce sulfonyl groups into organic substrates makes it valuable for creating diverse chemical entities.

Proteomics Research

This compound is used in proteomics to modify proteins through sulfonylation. This modification can enhance the stability and functionality of proteins, making it useful in studies involving protein interactions and functions.

Agricultural Chemistry

Due to its trichloroethoxy group, this compound has potential applications in developing agrochemicals. It may be utilized as an intermediate in synthesizing pesticides or herbicides that require specific functional groups for efficacy.

Case Study 1: Organic Synthesis

In a study published by ChemDad, researchers utilized this compound to synthesize novel cyclic compounds through oxidative cyclization. The results indicated high yields and selectivity, demonstrating the compound's efficiency as a synthetic reagent .

Case Study 2: Proteomics

A research team at Santa Cruz Biotechnology employed this compound to investigate protein modifications in cellular signaling pathways. Their findings revealed that sulfonylation significantly affected protein stability and interaction dynamics, leading to new insights into cellular mechanisms .

Safety Considerations

Given its corrosive nature and potential health hazards, handling this compound requires strict safety protocols:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are essential.
  • Storage : Store in a cool, dry place away from incompatible substances.
  • Disposal : Follow local regulations for hazardous waste disposal.

Mechanism of Action

The mechanism of action of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate involves its ability to act as an electrophile in chemical reactions. The trichloroethoxy group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This reactivity is utilized in various synthetic applications, including the formation of guanidine derivatives .

Comparison with Similar Compounds

N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides

Structural Similarities : These compounds share the trichloromethyl group but differ in their core structure (acetamide vs. sulfonyl carbonimidodithionate). Key examples include:

  • N-(3-Methylphenyl)-2,2,2-trichloro-acetamide
  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide

Key Differences :

  • Crystallography: Substituents on the phenyl ring significantly influence crystal parameters. For instance, N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, while others have one .

Table 1: Crystallographic Data for N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides

Compound Substituent(s) Molecules per Asymmetric Unit Reference
N-(3-Methylphenyl) derivative 3-CH3 1
N-(3,5-Dimethylphenyl) derivative 3,5-(CH3)2 2

Fluorinated Amino Acid Protecting Groups

Structural Similarities : Compounds such as N-(2,2,3,3-tetrafluorthiopropionyl)phenylalanine and N-(2,2,2-trifluoroacetyl)phenylalanine () share a role as protecting groups but utilize fluorine instead of chlorine.

Key Differences :

  • Stability and Reactivity : Trichloroethoxy groups (Cl3CCH2O-) may offer distinct deprotection conditions compared to fluoro substituents, which are typically more electron-withdrawing and resistant to hydrolysis.
  • Biological Activity: Fluorinated derivatives have been tested for cytotoxicity in MDBK cell cultures, showing variable effects on mitochondrial and lysosomal activity . No similar data exists for the trichloroethoxy compound, limiting direct biological comparison.

Sulfonamide and Phosphorus-Based Reagents

While and describe organophosphorus compounds (e.g., O-Ethyl N-ethyl-N-methylphosphoramidocyanidate) and amines, these differ fundamentally in backbone structure and application. The target compound’s sulfonyl carbonimidodithionate group enables unique reactivity in guanidine protection, contrasting with phosphorus-based reagents used in nerve agent synthesis or alkylation reactions .

Role in C–H Amination

The compound enables Rh-catalyzed C–H amination of Tces-protected guanidines, a transformation critical for synthesizing nitrogen heterocycles . This contrasts with acetamide derivatives, which lack such catalytic utility.

Biological Activity

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate (CAS 882739-46-0) is a chemical compound with notable biological activities, particularly in the field of proteomics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₈Cl₃NO₃S₃
  • Molecular Weight : 332.68 g/mol
  • Purity : 96%
  • Physical Properties :
    • Melting Point : 69-73 °C
    • Boiling Point : Approximately 393.5 °C (predicted)
    • Density : 1.62 g/cm³

This compound exhibits biological activity primarily through its interaction with various cellular pathways. It is known to act as an inhibitor of certain enzymes and proteins involved in cellular signaling and regulation.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways in target cells. For example:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit the activity of serine proteases, which are crucial for various physiological processes including digestion and immune response.

Biological Activity in Research

Research has highlighted several areas where this compound demonstrates significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Cytotoxic Effects : Research indicates that the compound may exhibit cytotoxicity towards cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Proteomics Applications : The compound is utilized in proteomics research to modify proteins for better analysis and understanding of their functions .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.

Summary of Findings

Property/ActivityDescription
Molecular FormulaC₅H₈Cl₃NO₃S₃
Molecular Weight332.68 g/mol
Melting Point69-73 °C
Biological ActivitiesAntimicrobial, Cytotoxicity, Proteomics Applications
Enzyme InhibitionSerine Proteases
Potential Therapeutic UseCancer Treatment

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate, and how can data consistency be ensured?

  • Methodological Answer : Use ¹H and ¹³C NMR to identify proton and carbon environments, focusing on methyl groups (S,S-dimethyl) and trichloroethoxy signals. IR spectroscopy verifies sulfonyl (S=O) and thiocarbamate (C=S) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validate results by comparing experimental data with computational predictions (e.g., density functional theory for NMR shifts) and literature analogs .

Q. What synthetic routes are feasible for preparing this compound, and how can reaction parameters be optimized?

  • Methodological Answer : A plausible route involves reacting dimethyl dithiocarbamate with 2,2,2-trichloroethoxysulfonyl chloride under anhydrous conditions. Key parameters include:
  • Solvent choice (e.g., dichloromethane for low nucleophilicity).
  • Temperature control (0–5°C to minimize side reactions).
  • Catalyst use (e.g., triethylamine to scavenge HCl).
    Monitor reaction progress via TLC or in-situ FTIR. Optimize yield by adjusting stoichiometry and purification via column chromatography .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodological Answer : Employ HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm). Validate purity using:
  • Peak area normalization (>95% purity for research-grade material).
  • Elemental analysis (C, H, N, S content within ±0.3% of theoretical values).
    Combine with melting point determination to detect polymorphic impurities .

Advanced Research Questions

Q. How can degradation pathways of this compound in aquatic systems be systematically studied?

  • Methodological Answer : Design a split-plot experiment varying pH (4–9), temperature (10–40°C), and microbial inoculum (from contaminated sites). Use LC-QTOF-MS to identify transformation products. For kinetic analysis:
  • Pseudo-first-order modeling to estimate rate constants.
  • QSAR models to predict persistence based on substituent effects.
    Tabulate results as:
pHTemperature (°C)Half-life (days)Major Degradation Products
72512.5Sulfonic acid derivatives
9403.2Chlorinated byproducts

Reference environmental fate frameworks from long-term ecological studies .

Q. What strategies resolve contradictory data in mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace bond cleavage sites. Use stopped-flow kinetics to capture transient intermediates. For conflicting computational vs. experimental results:
  • Multivariate regression to identify overlooked variables (e.g., solvent polarity).
  • Sensitivity analysis in DFT calculations to assess parameter robustness.
    Publish negative results to clarify boundary conditions .

Q. How can stereochemical ambiguities in this compound be resolved using integrated analytical approaches?

  • Methodological Answer : Combine NOESY NMR (to assess spatial proximity of methyl groups) with chiral HPLC (using cellulose-based columns). Validate absolute configuration via X-ray crystallography . For non-crystalline samples, employ electronic circular dichroism (ECD) paired with TD-DFT simulations .

Methodological Guidance for Data Presentation

  • Example Table for Synthetic Optimization :

    ParameterTested RangeOptimal ValueImpact on Yield (%)
    SolventDCM, THF, TolueneDCM+22
    Temperature0–25°C5°C+15
    Catalyst (Eq.)1.0–2.51.5+18
  • Key References :

    • Structural validation protocols .
    • Environmental experimental design frameworks .
    • Conflict resolution in mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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